

# Physicochemical properties of 2-Methylquinoline-4-carbonitrile

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## Compound of Interest

Compound Name: 2-Methylquinoline-4-carbonitrile

Cat. No.: B1297338

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## An In-depth Technical Guide on the Physicochemical Properties of 2-Methylquinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Methylquinoline-4-carbonitrile** (CAS No. 29196-15-4). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual workflows to support laboratory and in silico research.

## Core Physicochemical Properties

**2-Methylquinoline-4-carbonitrile** is a heterocyclic aromatic compound. Its fundamental properties are crucial for predicting its behavior in biological systems and for designing experimental protocols. While experimental data for some properties of this specific molecule are not widely published, computational predictions and data from closely related analogs provide valuable insights.

### Data Summary

The following table summarizes the key physicochemical properties of **2-Methylquinoline-4-carbonitrile**.

Property	Value	Data Type	Source
Identifier			
CAS Number	29196-15-4	Experimental	[1][2]
Molecular			
Molecular Formula	C <sub>11</sub> H <sub>8</sub> N <sub>2</sub>	-	[1][2]
Molecular Weight	168.19 g/mol	Calculated	[1][2]
Lipophilicity			
logP	2.4149	Computational	[1]
Structural/Topological			
Topological Polar Surface Area (TPSA)	36.68 Å <sup>2</sup>	Computational	[1]
Hydrogen Bond Acceptors	2	Computational	[1]
Hydrogen Bond Donors	0	Computational	[1]
Rotatable Bonds	0	Computational	[1]
Physical State			
Melting Point	96-98 °C	Experimental (for isomer: 4-Methylquinoline-2-carbonitrile)	[3]
Boiling Point	349.9 ± 22.0 °C	Predicted (for isomer: 4-Methylquinoline-2-carbonitrile)	[3]

Note: Specific experimental data for the melting and boiling points of **2-Methylquinoline-4-carbonitrile** are limited. The provided data is for a structural isomer and should be used as an estimation.

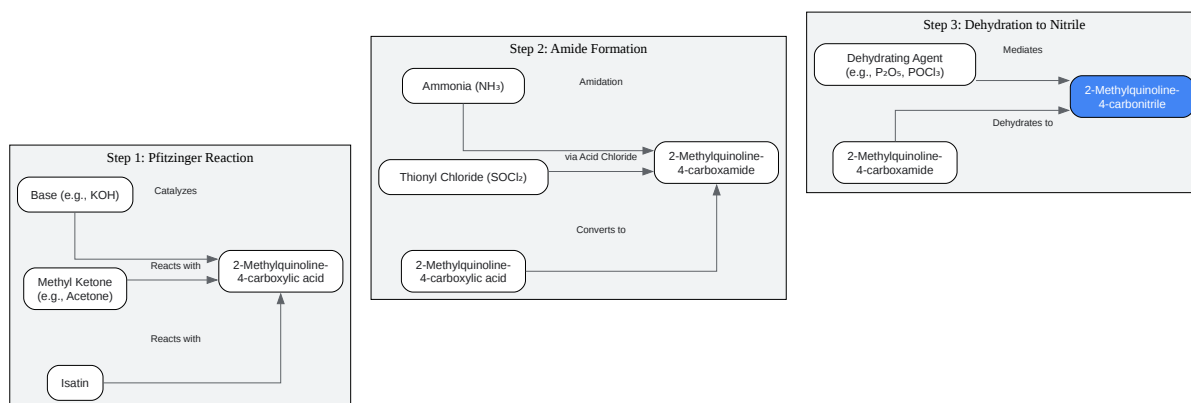
## Experimental Protocols

Detailed and validated experimental protocols are essential for reproducing and building upon existing research. The following sections outline standard methodologies for the synthesis and characterization of key physicochemical parameters for quinoline derivatives like **2-**

**Methylquinoline-4-carbonitrile**.

## Synthesis of Quinoline Derivatives

The synthesis of substituted quinolines can be achieved through various established reactions. The Pfitzinger reaction, for example, is a versatile method for producing quinoline-4-carboxylic acids, which can be further modified to obtain the nitrile group. A representative workflow for a Pfitzinger-type synthesis is outlined below.



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**Caption:** Proposed synthetic workflow for **2-Methylquinoline-4-carbonitrile**.

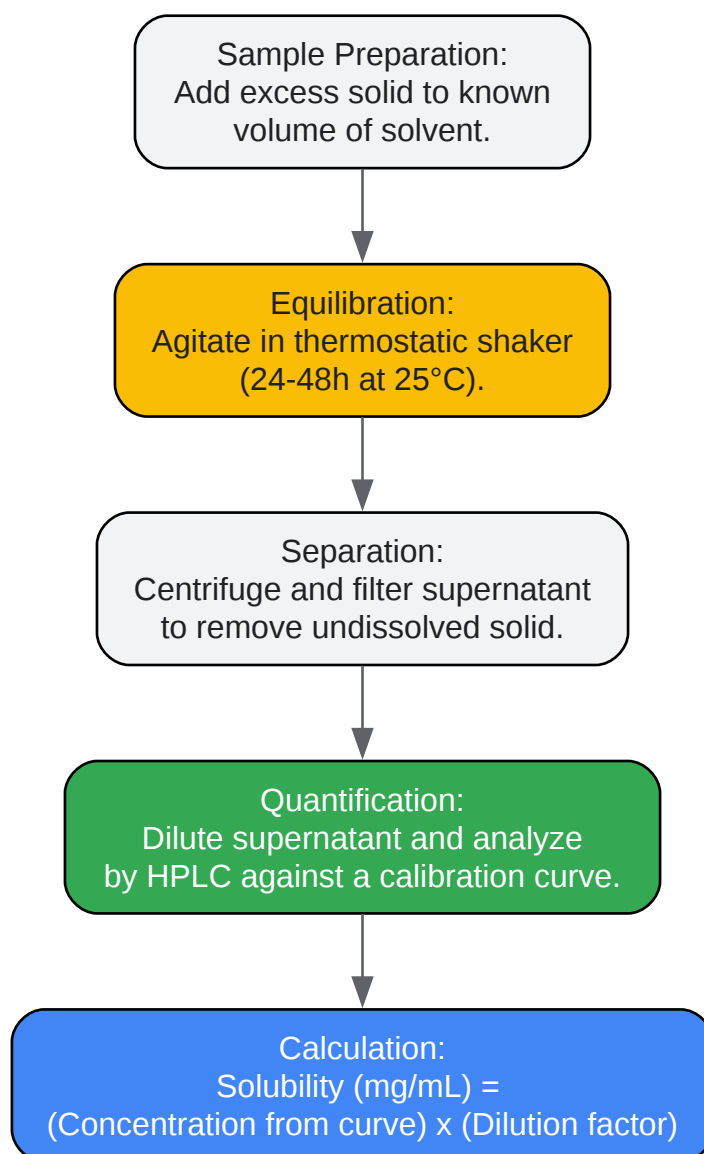
Methodology: Pfitzinger Reaction and Subsequent Modification<sup>[4]</sup>

- **Reaction Setup:** A mixture of isatin, an appropriate methyl ketone (e.g., acetone), and a base like potassium hydroxide in a suitable solvent (e.g., aqueous ethanol) is prepared in a reaction vessel.
- **Reaction Conditions:** The mixture is heated under reflux or irradiated with microwaves for a specified duration to facilitate the condensation and cyclization, forming 2-methylquinoline-4-carboxylic acid.

- **Work-up and Isolation:** The reaction mixture is cooled and then acidified (e.g., with acetic acid) to precipitate the carboxylic acid product, which is then filtered, washed, and recrystallized.
- **Amide Formation:** The resulting carboxylic acid is converted to its corresponding amide. This can be achieved by first forming an acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia.
- **Dehydration:** The primary amide is then dehydrated using a strong dehydrating agent (e.g., phosphorus pentoxide or phosphoryl chloride) to yield the final product, **2-Methylquinoline-4-carbonitrile**.
- **Purification and Characterization:** The final product is purified using techniques such as column chromatography or recrystallization. Its structure is confirmed by analytical methods like NMR and mass spectrometry.

## Solubility Determination

The solubility of a compound is a critical parameter influencing its absorption and bioavailability. For quinoline derivatives, which are often hydrophobic, determining solubility in both aqueous and organic solvents is crucial.<sup>[5][6]</sup>



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**Caption:** Experimental workflow for thermodynamic solubility determination.

Methodology: Shake-Flask Method[5][6]

- Preparation: Add an excess amount of **2-Methylquinoline-4-carbonitrile** to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent). The presence of undissolved solid is necessary to ensure saturation.
- Equilibration: Seal the vials and place them in a thermostatic shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to

allow the solution to reach equilibrium.

- Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45  $\mu\text{m}$ ) to remove any remaining particulates.
- Quantification: Prepare a series of standard solutions of the compound of known concentrations. Dilute the filtered supernatant to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). Analyze the standards and the diluted sample.
- Calculation: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. Use the regression equation to determine the concentration of the diluted sample, and then multiply by the dilution factor to calculate the final solubility.

## pKa Determination

The acid dissociation constant (pKa) is vital for understanding a molecule's ionization state at different pH values, which affects its solubility, permeability, and target binding. As a quinoline derivative, **2-Methylquinoline-4-carbonitrile** is expected to be a weak base.<sup>[7]</sup>

Methodology: Potentiometric Titration<sup>[8]</sup>

- System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
- Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a co-solvent system if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
- Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
- Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the first derivative of the curve. Multiple titrations should be performed to ensure reproducibility.

## logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

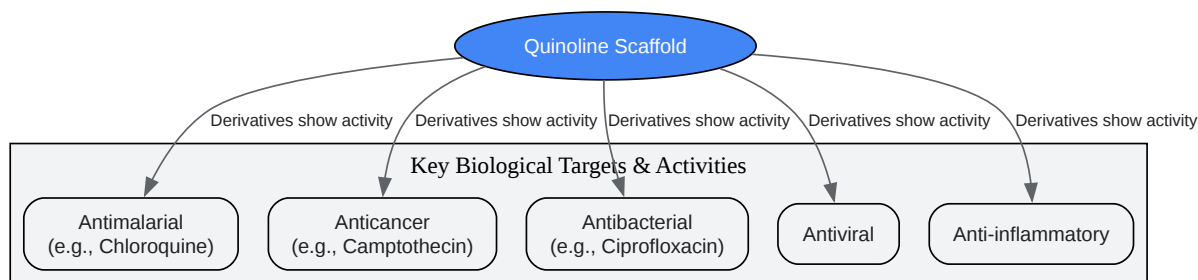
Methodology: HPLC-Based Method[9]

- **Principle:** This method correlates the retention time of a compound on a reversed-phase HPLC (RP-HPLC) column with its lipophilicity.
- **System Setup:** Use an RP-HPLC system with a non-polar stationary phase (e.g., C18 column) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
- **Calibration:** Inject a series of standard compounds with known logP values and record their retention times ( $t_R$ ).
- **Sample Analysis:** Inject the **2-Methylquinoline-4-carbonitrile** solution and determine its retention time under the same isocratic conditions.
- **Calculation:** Calculate the capacity factor ( $k$ ) for each compound using the formula:  $k = (t_R - t_0) / t_0$ , where  $t_0$  is the column dead time. Plot  $\log(k)$  of the standards against their known logP values to generate a calibration curve. Use the  $\log(k)$  of the test compound to determine its logP from this curve.

## Biological and Pharmacological Context

While specific signaling pathways for **2-Methylquinoline-4-carbonitrile** are not extensively documented, the quinoline scaffold is a well-established "privileged structure" in medicinal chemistry. Quinoline derivatives exhibit a vast range of biological activities and are the core of numerous approved drugs.[10][11][12][13]





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